Pentachloro-3-butenoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

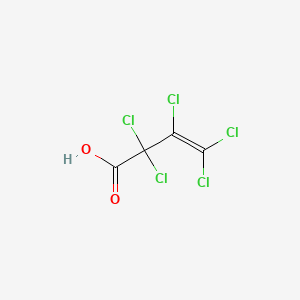

Pentachloro-3-butenoic acid, also known as this compound, is a useful research compound. Its molecular formula is C4HCl5O2 and its molecular weight is 258.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for Pentachloro-3-butenoic acid, and how do reaction parameters influence yield?

Methodological Answer:

- Synthetic Pathway Design : Use factorial design (e.g., 2^k factorial) to evaluate variables like temperature, solvent polarity, and catalyst concentration. For example, a 2^3 design can test interactions between these parameters .

- Yield Optimization : Employ response surface methodology (RSM) to model non-linear relationships between variables. Table 1 illustrates a simplified experimental matrix:

| Run | Temp (°C) | Solvent (Polarity Index) | Catalyst (mol%) | Yield (%) |

|---|---|---|---|---|

| 1 | 80 | 5.0 | 1.5 | 62 |

| 2 | 100 | 3.5 | 2.0 | 78 |

(Adapted from factorial design principles in chemical engineering )

- Validation : Confirm reproducibility using triplicate runs under optimized conditions.

Q. How can spectroscopic techniques (e.g., NMR, IR) reliably characterize this compound’s structure?

Methodological Answer:

- NMR Analysis : Use deuterated solvents (e.g., DMSO-d6) to resolve proton environments. Compare chemical shifts with analogous chlorinated carboxylic acids (e.g., δ~12 ppm for -COOH in D2O) .

- IR Validation : Identify carbonyl (C=O) stretching (~1700 cm⁻¹) and C-Cl vibrations (600–800 cm⁻¹). Cross-reference with computational simulations (e.g., DFT) to assign peaks accurately .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing : Incubate samples at 25°C, 40°C, and 60°C in buffers (pH 3–9). Monitor degradation via HPLC every 24 hours .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at standard conditions. Use ANOVA to assess significance of pH/temperature interactions .

Advanced Research Questions

Q. How can contradictory data on this compound’s environmental degradation pathways be resolved?

Methodological Answer:

- Meta-Analysis Framework : Systematically compare studies using PRISMA guidelines. Evaluate variables like sample matrices (soil vs. water), microbial communities, and analytical methods (e.g., LC-MS vs. GC-MS) .

- Controlled Replication : Design experiments isolating confounding factors (e.g., UV exposure in photodegradation studies). Use isotope labeling (¹³C) to track metabolite formation .

Q. What computational strategies predict this compound’s reactivity in novel chemical environments?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model solvation effects in ionic liquids or supercritical CO2 using software like Gaussian or GROMACS. Validate with experimental kinetic data .

- Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites. Compare with experimental substituent effects (e.g., chlorination patterns) .

Q. How to design multi-variable experiments for optimizing this compound’s catalytic applications?

Methodological Answer:

- Hybrid Design : Combine central composite design (CCD) and D-optimal criteria to balance exploration and resource efficiency. Prioritize factors like catalyst loading, pressure, and reaction time .

- Machine Learning Integration : Train neural networks on historical data to predict optimal conditions. Use SHAP values to interpret feature importance (e.g., solvent polarity > temperature) .

Q. Data Contradiction Analysis Framework

- Root-Cause Identification : Classify discrepancies into categories (methodological, instrumental, or environmental). For example, HPLC vs. GC-MS detection limits may explain variance in degradation rates .

- Consensus Building : Use Delphi methods with domain experts to weigh evidence quality. Prioritize studies with rigorous controls (e.g., inert atmosphere vs. ambient conditions) .

属性

CAS 编号 |

85743-61-9 |

|---|---|

分子式 |

C4HCl5O2 |

分子量 |

258.3 g/mol |

IUPAC 名称 |

2,2,3,4,4-pentachlorobut-3-enoic acid |

InChI |

InChI=1S/C4HCl5O2/c5-1(2(6)7)4(8,9)3(10)11/h(H,10,11) |

InChI 键 |

CKGWGTNKIWPBKE-UHFFFAOYSA-N |

SMILES |

C(=C(Cl)Cl)(C(C(=O)O)(Cl)Cl)Cl |

规范 SMILES |

C(=C(Cl)Cl)(C(C(=O)O)(Cl)Cl)Cl |

同义词 |

2,2,3,4,4-pentachloro-3-butenoic acid PC-3-BA |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。